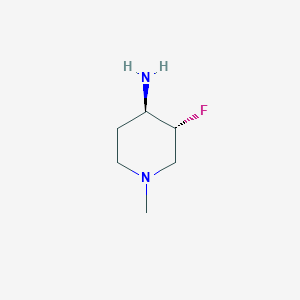

(3R,4R)-3-Fluoro-1-methylpiperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13FN2 |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

(3R,4R)-3-fluoro-1-methylpiperidin-4-amine |

InChI |

InChI=1S/C6H13FN2/c1-9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1 |

InChI Key |

FIWBAIBSPICWNU-PHDIDXHHSA-N |

Isomeric SMILES |

CN1CC[C@H]([C@@H](C1)F)N |

Canonical SMILES |

CN1CCC(C(C1)F)N |

Origin of Product |

United States |

The Strategic Imperative of Fluorine in Bioactive Molecules

The introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and physicochemical properties. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological behavior. Judicious placement of fluorine can lead to increased metabolic stability by blocking sites susceptible to enzymatic degradation. Furthermore, the powerful electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, particularly basic amines, which is a critical tool for controlling a compound's physical properties and bioavailability. nih.gov Fluorine's incorporation can also impact molecular conformation, creating a bias that can be strategically utilized to improve binding affinity to target proteins. nih.gov

The Foundational Piperidine Scaffold in Pharmaceutical Design

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and invaluable scaffold in the design of pharmaceuticals. nih.gov Its prevalence is a testament to its versatility and favorable drug-like properties. Piperidine derivatives are found in numerous drug classes, including treatments for cancer, neurological disorders, and infectious diseases. The introduction of a piperidine scaffold can modulate a molecule's physicochemical properties, such as lipophilicity and aqueous solubility, thereby enhancing its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The non-planar, chair-like conformation of the piperidine ring also allows for the precise spatial arrangement of substituents, enabling tailored interactions with biological targets.

The Imperative of Stereochemical Control in Drug Discovery

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of a drug's efficacy and safety. nih.govachemblock.com Biological systems, such as enzymes and receptors, are chiral environments, and as such, they often interact differently with the various stereoisomers of a drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. nih.gov Therefore, precise control over the stereochemistry of a drug candidate is paramount in modern drug development. The United States Food and Drug Administration (FDA) has issued guidelines that emphasize the need to establish the absolute stereochemistry of chiral compounds early in the drug development process. The synthesis of single-enantiomer drugs can lead to improved therapeutic indices, simplified pharmacology, and a better understanding of the drug's mechanism of action.

Research Trajectories for 3r,4r 3 Fluoro 1 Methylpiperidin 4 Amine As a Key Intermediate

Contemporary Retrosynthetic Strategies for Fluorinated Piperidines

The synthesis of fluorinated piperidines, such as this compound, poses considerable challenges, necessitating innovative retrosynthetic approaches. nih.gov Traditional methods involving electrophilic or nucleophilic fluorination of pre-existing piperidine rings often provide limited access and may lack the required stereocontrol. nih.gov A more contemporary and effective strategy involves the construction of the piperidine ring from already fluorinated precursors. nih.govacs.org This approach circumvents issues associated with direct fluorination on a complex heterocyclic system.

One of the most powerful and increasingly utilized methods is the metal-catalyzed hydrogenation of readily available fluoropyridine precursors. nih.govacs.org This strategy is attractive due to the wide availability of substituted fluoropyridines. However, a significant challenge with this approach is the potential for competitive hydrodefluorination, which leads to the formation of non-fluorinated piperidines as undesired byproducts. nih.gov

Recent advancements have focused on developing catalytic systems that favor the desired hydrogenation over C-F bond cleavage. For instance, both rhodium and palladium catalysts have been successfully employed for the hydrogenation of fluorinated pyridines. nih.gov A dearomatization-hydrogenation (DAH) process has been developed to access all-cis-(multi)fluorinated piperidines from their corresponding fluoropyridine precursors. nih.gov This highlights a significant step forward in accessing these valuable motifs.

Another key retrosynthetic disconnection involves the intramolecular aminofluorination of unactivated alkenes. thieme-connect.com This palladium-catalyzed approach offers an efficient and highly regioselective route to 3-fluoropiperidines. thieme-connect.com The modularity of this strategy allows for the construction of the piperidine core with simultaneous installation of the fluorine atom.

Development of Asymmetric Fluorination Protocols

The enantioselective introduction of fluorine into piperidine precursors is a critical aspect of synthesizing chiral molecules like this compound. The development of asymmetric fluorination protocols has been instrumental in achieving high levels of stereocontrol.

Organocatalytic Approaches to α-Fluorinated Ketones

While direct organocatalytic fluorination to form precursors for this compound is not extensively detailed in the provided context, the synthesis of α-fluorinated ketones is a well-established strategy in organic synthesis. olemiss.edu These fluorinated ketones can serve as key intermediates that are subsequently elaborated to form the desired piperidine ring. For instance, α-fluoro-β-ketoesters, which can be prepared through fluorination reactions, are valuable starting materials for palladium-catalyzed [4+2] annulation reactions to construct the 3-fluoropiperidine (B1141850) core. nih.govacs.org The use of electrophilic fluorinating reagents like Selectfluor® is a common method to introduce fluorine at the α-position of a ketone. olemiss.edu The resulting α-fluorinated carbonyl compounds can then be subjected to cyclization and reduction sequences to afford the target fluorinated piperidine.

Transition Metal-Catalyzed Annulation Reactions for N-Heterocycles

Transition metal-catalyzed annulation reactions have emerged as a powerful tool for the construction of N-heterocycles, including fluorinated piperidines. nih.govwiley.com A notable example is the palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with cyclic carbamates. nih.govacs.org This methodology allows for the rapid and modular synthesis of the 3-fluoropiperidine core. nih.gov The reaction proceeds with high yield and can be performed as a one-pot procedure, enhancing its practical utility. nih.govacs.org This strategy has been successfully applied to a range of α-fluoro-β-ketoesters, as well as other fluorinated nucleophiles like α-fluoro-β-ketonitriles, α-fluoro-β-ketosulfones, and α-fluoro-β-ketoamides, demonstrating its broad scope. nih.govacs.org

Furthermore, palladium-catalyzed intramolecular aminofluorination of unactivated alkenes provides a direct and highly regioselective pathway to 3-fluoropiperidines. thieme-connect.com This method has been shown to be efficient for a variety of substrates. thieme-connect.com The development of asymmetric variants of these palladium-catalyzed reactions, often employing chiral ligands, is crucial for accessing enantioenriched fluorinated piperidines. thieme-connect.com For instance, the use of a Quox ligand in combination with a palladium catalyst has enabled the asymmetric aminofluorination of unactivated alkenes. thieme-connect.com

Diastereoselective Deoxofluorination of Piperidinols

Diastereoselective deoxofluorination of piperidinol precursors represents another important strategy for the synthesis of fluorinated piperidines. This method involves the conversion of a hydroxyl group to a fluorine atom with control over the resulting stereochemistry. While effective, these reactions can require extensive pre-functionalization of the substrate and may suffer from poor atom economy. nih.govacs.org

The success of this approach hinges on the stereoselective synthesis of the piperidinol intermediate, which then dictates the stereochemical outcome of the fluorination step. The orientation of the incoming fluorine atom is influenced by the existing stereocenters on the piperidine ring.

Diastereoselective Synthesis via Key Intermediates

The diastereoselective synthesis of this compound and related compounds often relies on the strategic use of key intermediates where stereochemistry can be effectively controlled and relayed.

Regioselective Epoxide Ring-Opening and Chiral Derivatization

The regioselective ring-opening of epoxide-containing piperidines with a fluoride (B91410) source is a powerful method for the synthesis of hydroxylated fluoro-piperidines. nih.gov The regioselectivity of the fluoride attack can be controlled by the conformation of the piperidine ring. nih.gov This approach allows for the synthesis of different isomers of fluorinated piperidinols, which are valuable building blocks. For instance, using a combination of tetrabutylammonium (B224687) fluoride (TBAF) and potassium bifluoride (KHF2), epoxide-containing 2-aryl-piperidines can be opened in a regioselective and divergent manner. nih.gov

The epoxide precursors themselves can be generated from chiral starting materials or through asymmetric epoxidation, thus introducing the desired chirality early in the synthetic sequence. The subsequent nucleophilic attack by fluoride, often proceeding via an SN2 mechanism, inverts the stereocenter at the point of attack, leading to a diastereomerically defined product. youtube.com The choice of fluoride source and reaction conditions is critical to ensure high regioselectivity and yield.

This strategy, coupled with further functional group manipulations, provides a versatile entry to specifically substituted fluorinated piperidines.

Stereocontrolled Reductive Amination Sequences

A significant challenge in the synthesis of this compound is the precise control of both the C3 and C4 stereocenters. One effective strategy involves the diastereoselective reduction of a 3-fluoro-4-oxopiperidine precursor. The facial selectivity of the reduction is influenced by the existing stereocenter at C3 and the nature of the reducing agent and reaction conditions.

In a notable approach developed for a syn-fluoro-piperidine pharmacophore, two primary methods were explored: asymmetric hydrogenation and enzymatic dynamic asymmetric transamination. scientificupdate.com

Asymmetric Hydrogenation of a Fluoroenamide: This method commences with the synthesis of a suitable fluoroenamide precursor. For instance, 3-fluoro-4-aminopyridine can be benzoylated and subsequently activated to form a pyridinium (B92312) salt, which upon partial reduction with a mild reducing agent like sodium borohydride (B1222165) in methanol (B129727), yields the corresponding fluoro-enamide. scientificupdate.com The crucial asymmetric hydrogenation of this enamide can be achieved using transition metal catalysts with chiral ligands. A screening of various catalysts, including rhodium and ruthenium complexes, can identify the optimal system for high diastereoselectivity and enantioselectivity. scientificupdate.com However, a potential side reaction is hydrodefluorination, which can be mitigated by careful selection of the catalyst and reaction conditions. scientificupdate.comnews-medical.net For example, the use of a rhodium catalyst with a specific phosphine (B1218219) ligand might be employed to achieve the desired syn-diastereomer with high enantiomeric excess.

Enzymatic Dynamic Asymmetric Transamination: An alternative and often more selective method is the use of biocatalysis. Dynamic kinetic asymmetric transamination (DKAT) of a fluoroketone precursor, such as 3-fluoro-1-methylpiperidin-4-one, using a transaminase enzyme can provide direct access to the desired (3R,4R)-amine. scientificupdate.com This process involves the in-situ racemization of the ketone, allowing for a theoretical yield of up to 100% of the desired enantiomer. A suitable amine donor, such as isopropylamine, is used in conjunction with the enzyme and a cofactor like pyridoxal (B1214274) 5'-phosphate (PLP). scientificupdate.com The reaction conditions, including pH, temperature, and solvent, are critical for achieving high conversion, diastereoselectivity, and enantioselectivity. scientificupdate.com

A general procedure for reductive amination involves the reaction of a ketone with an amine in the presence of a reducing agent such as sodium triacetoxyborohydride. mdpi.com

| Precursor | Method | Key Reagents/Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

| Fluoroenamide | Asymmetric Hydrogenation | Rh or Ru catalyst with chiral phosphine ligand | Good (syn favored) | High | scientificupdate.com |

| 3-Fluoro-1-methylpiperidin-4-one | Enzymatic Dynamic Asymmetric Transamination | Transaminase (e.g., ATA-3), Isopropylamine, PLP | 15:1 (syn) | 96% | scientificupdate.com |

Enantiomeric Purification and Resolution Techniques

Even with highly stereoselective synthetic methods, the final product may require purification to enhance its enantiomeric and diastereomeric purity. Chiral chromatography and diastereomeric salt formation are the most common techniques employed for this purpose.

Chiral Chromatographic Separation Methodologies

Chiral chromatography is a powerful technique for the separation of enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a racemic compound, leading to different retention times and thus, separation.

For fluorinated piperidines, Supercritical Fluid Chromatography (SFC) is often a preferred method due to its high efficiency, speed, and reduced solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC). scientificupdate.com In the synthesis of a syn-fluoro-piperidine, SFC was successfully employed to upgrade the optical purity of the product to 99.8% enantiomeric excess (ee). scientificupdate.com

The choice of the chiral stationary phase is critical and often requires screening of various commercially available columns. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated or immobilized on a silica (B1680970) support. The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a co-solvent such as methanol or ethanol, often with an amine additive to improve peak shape for basic compounds like piperidines.

Diastereomeric Salt Formation for Optical Resolution

Classical resolution via diastereomeric salt formation is a widely used and scalable method for separating enantiomers of chiral amines. libretexts.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orggavinpublishers.com After separation, the desired enantiomer of the amine is liberated from the salt by treatment with a base. gavinpublishers.com

For the resolution of this compound, suitable chiral resolving agents would be enantiomerically pure acids such as:

(+)- or (-)-Tartaric acid gavinpublishers.com

(+)- or (-)-Dibenzoyltartaric acid

(+)- or (-)-Camphorsulfonic acid google.com

Chiral phosphoric acids researchgate.netnih.gov

The choice of solvent is crucial for achieving efficient crystallization and separation of the diastereomeric salts. A systematic screening of different solvents and solvent mixtures is typically necessary to find the optimal conditions. researchgate.net

Illustrative Process of Diastereomeric Salt Resolution:

Salt Formation: The racemic (3R,4R/3S,4S)-3-fluoro-1-methylpiperidin-4-amine is dissolved in a suitable solvent and treated with an equimolar amount of an enantiopure chiral acid (e.g., (R,R)-tartaric acid).

Fractional Crystallization: The solution is cooled or concentrated to induce crystallization of the less soluble diastereomeric salt.

Isolation: The crystallized salt is isolated by filtration.

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the enantiomerically enriched free amine.

Extraction: The free amine is extracted into an organic solvent and isolated.

The enantiomeric purity of the resolved amine is typically determined by chiral HPLC or SFC.

Process Intensification and Scale-Up Considerations in Academic Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a larger, process-scale synthesis, even within an academic setting for providing substantial quantities of a material for further research, requires careful consideration of several factors to ensure safety, efficiency, and scalability.

For the synthesis of this compound, process development efforts have focused on creating robust and scalable routes. A publication from Merck's process chemistry team details the development of a multi-kilogram scale synthesis of a related syn-fluoro-piperidine intermediate for a CGRP receptor antagonist. researchgate.net This work highlights the importance of selecting a route that is not only high-yielding and stereoselective but also cost-effective and amenable to large-scale production. researchgate.net

Key considerations for process intensification and scale-up include:

Route Selection: Favoring routes that avoid hazardous reagents, cryogenic conditions, and costly purification methods like chromatography where possible. The development of a biocatalytic route using a transaminase is an excellent example of a process-friendly approach. scientificupdate.com

Catalyst Loading: Minimizing the loading of expensive transition metal catalysts is crucial for cost-effectiveness.

Telescoping Reactions: Combining multiple synthetic steps into a single "one-pot" process to reduce workup and isolation steps, thereby saving time and resources.

Continuous Flow Chemistry: The use of microreactors or continuous flow systems offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automated, continuous production. acs.org Flow chemistry has been successfully applied to the diastereoselective synthesis of chiral piperidines. acs.org

Purification Strategy: Developing a scalable purification method. For instance, relying on crystallization rather than chromatography for purification is generally preferred on a larger scale. If chromatography is necessary, optimizing the conditions for throughput and minimal solvent usage is essential.

Stereochemical Impact on Ligand-Target Binding Affinity and Selectivity

The precise three-dimensional arrangement of atoms in drug molecules is fundamental to their interaction with biological targets. For analogues of this compound, the stereochemistry at positions 3 and 4 of the piperidine ring is a critical determinant of binding affinity and selectivity. The cis relationship between the fluorine atom at C3 and the amine group at C4, as defined by the (3R,4R) configuration, is crucial for optimal target engagement in many cases.

Research has shown that even minor changes to this stereochemical configuration can lead to a significant loss of potency. For instance, contamination with the (3R,4S) enantiomer has been noted to decrease receptor binding affinity by more than 50% in certain contexts. nih.gov This underscores the high degree of stereospecificity required for molecular recognition by the target protein.

Furthermore, the orientation of the fluorine atom—axial versus equatorial—can profoundly influence biological activity. In the development of kinesin spindle protein (KSP) inhibitors, an analogue with an axial fluorine atom (MK-0731) was found to be more basic and efficacious, leading to its selection as a clinical candidate over its equatorial counterpart. nih.govresearchgate.net The axial conformer was shown to have a higher pKa (7.6) compared to the equatorial (6.6), a difference that directly impacts the molecule's interaction with the target protein. researchgate.net This distinction highlights how stereochemistry governs not just the shape of the molecule but also its fundamental electronic properties, which in turn dictate binding affinity.

| Compound/Analogue | Fluorine Orientation | Property | Observation | Reference |

|---|---|---|---|---|

| Merck KSP Inhibitor Analogue | Axial | pKa | 7.6 | researchgate.net |

| Merck KSP Inhibitor Analogue | Equatorial | pKa | 6.6 | researchgate.net |

| Merck KSP Inhibitor Analogue | Axial | Efficacy | Higher efficacy, selected as clinical candidate (MK-0731) | nih.govresearchgate.net |

| (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine Analogue | (3R,4S) enantiomer | Receptor Binding | >50% reduction in affinity | nih.gov |

Electronic and Steric Contributions of the Fluoro Group to Bioactivity

The introduction of a fluorine atom into a piperidine ring imparts unique electronic and steric properties that can be strategically exploited in drug design.

The fluorine atom is highly electronegative and exerts a powerful inductive electron-withdrawing effect. acs.org When placed on the piperidine ring, it reduces the electron density on the ring nitrogen, thereby lowering its basicity (pKa). researchgate.net This modulation of pKa is a critical tool for optimizing a ligand's pharmacokinetic properties and binding interactions, as the protonation state of the amine at physiological pH is altered.

The extent of this pKa modulation is dependent on the fluorine's position relative to the nitrogen. Studies on various fluorinated piperidines have demonstrated that the basicity decrease caused by fluorine substituents is additive and diminishes with increasing topological distance from the basic center. nih.gov As noted previously, the stereochemical orientation of the fluorine atom also plays a significant role. In one KSP inhibitor, the axial fluorine resulted in a higher pKa compared to the equatorial fluorine, a phenomenon attributed to the C-F bond being antiparallel to the N⁺-H bond in the protonated, axial form. researchgate.net

| Compound Series | Substitution Pattern | Observed Effect on pKa | Reference |

|---|---|---|---|

| KSP Inhibitors | Axial 3-Fluoro | pKa = 7.6 | researchgate.net |

| KSP Inhibitors | Equatorial 3-Fluoro | pKa = 6.6 | researchgate.net |

| N-alkyl-piperidine-2-carboxamides | Fluorine on N-alkyl side chain | Basicity modulation is additive and shows exponential attenuation with distance. | nih.gov |

A common strategy in medicinal chemistry is the introduction of fluorine to enhance metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage. researchgate.net In SAR studies, fluorinated analogues often exhibit improved metabolic profiles compared to their non-fluorinated counterparts. Fluorination can block metabolically vulnerable positions, preventing oxidative metabolism by cytochrome P450 enzymes. nih.gov For example, studies on various classes of compounds have shown that replacing a metabolically labile C-H bond with a C-F bond can significantly increase the compound's half-life. rsc.orgjournalagent.com While direct metabolic data for this compound is specific to proprietary drug development programs, the general principle derived from countless SAR studies is that fluorination of piperidine rings is a reliable strategy to improve metabolic stability. nih.govrsc.org

The substitution of hydrogen with fluorine can significantly influence the conformational preferences of the piperidine ring. Numerous computational and experimental studies have revealed that fluorinated piperidines often exhibit a preference for a conformation where the fluorine atom occupies an axial position, a phenomenon termed the "axial-F preference". nih.govnih.govresearchgate.net This preference is counterintuitive from a purely steric perspective but is driven by stabilizing stereoelectronic interactions, such as hyperconjugation and charge-dipole interactions. researchgate.netnih.gov

Specifically, an antiparallel alignment of the C-F bond and an adjacent C-H or C-N bond can lead to stabilizing n→σ* or σ→σ* hyperconjugative interactions. In protonated piperidines, a favorable dipole interaction between the axial C-F bond and the N⁺-H bond further stabilizes this conformation. researchgate.net By locking the molecule into a more rigid and defined conformation, the fluorine atom reduces the entropic penalty upon binding to a target and ensures a precise orientation of other functional groups for molecular recognition. nih.govnih.gov

| Compound | Solvent | ΔG (equatorial → axial) [kcal/mol] | Favored Conformation | Reference |

|---|---|---|---|---|

| 3-fluoropiperidine hydrochloride (1B) | Water | -1.8 | Axial | researchgate.net |

| cis-3-fluoro-4-methylpiperidine hydrochloride (3B) | Water | -3.6 | Axial | researchgate.net |

| 3,5-difluoropiperidine hydrochloride (2B) | Water | -3.9 | Axial | researchgate.net |

Structure-Based Drug Design Implications for Derivatized Compounds

The collective SAR insights for this compound and its analogues have profound implications for structure-based drug design. This knowledge allows medicinal chemists to rationally design derivatized compounds with improved potency, selectivity, and pharmacokinetic profiles.

Stereochemistry as a Design Element : The critical role of the (3R,4R) stereochemistry dictates that synthetic routes must be highly stereocontrolled to produce the desired isomer. nih.gov The knowledge that an axial fluorine can enhance basicity and efficacy provides a clear design strategy for certain target classes, such as KSP. researchgate.net

Fine-Tuning pKa : The ability to predictably modulate the nitrogen's pKa by positioning fluorine atoms allows for the optimization of properties like solubility, membrane permeability, and target binding. For instance, reducing basicity can mitigate interactions with off-targets like the hERG potassium channel, a common cause of cardiotoxicity. researchgate.net

Conformational Rigidity : By understanding and leveraging the axial-F preference, designers can create more rigid ligands. This pre-organization for binding can enhance affinity by reducing the entropic cost of binding and can improve selectivity by presenting a more defined pharmacophore to the target. nih.gov

N-Substituent Optimization : The N-methyl group can be considered a starting point for further optimization. Depending on the topology of the target's binding site, it can be retained to fit into a small hydrophobic pocket or replaced with other groups to probe for additional interactions or modulate physicochemical properties. nih.gov

In essence, the this compound scaffold serves as a highly valuable and "tunable" building block in drug discovery. researchgate.net The SAR data derived from its analogues provide a clear roadmap for modifying its structure to achieve specific therapeutic goals, from enhancing metabolic stability to fine-tuning receptor affinity and selectivity.

Computational Chemistry and Advanced Modeling of 3r,4r 3 Fluoro 1 Methylpiperidin 4 Amine and Its Derivatives

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The three-dimensional structure of (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine is critical to its biological function, dictating how it interacts with protein targets. The piperidine (B6355638) ring exists predominantly in a chair conformation. However, the presence of substituents, particularly the electronegative fluorine atom, introduces subtle yet significant conformational preferences.

Computational investigations into fluorinated piperidines have revealed a general preference for the fluorine atom to occupy an axial position, a phenomenon influenced by the gauche effect and hyperconjugation. nih.govnih.gov Molecular mechanics (MM) force fields, such as MMFF94 or OPLS, provide a rapid method for exploring the potential energy surface and identifying low-energy conformers. These methods are useful for initial screening but may not fully capture the complex electronic effects introduced by fluorine.

For more accurate energy calculations, quantum chemical methods like Density Functional Theory (DFT) are employed. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can elucidate the electronic origins of conformational preferences. Studies on related fluorinated piperidines show that delocalization forces, charge-dipole interactions, and solvation effects play a major role in determining the most stable conformation. nih.gov For this compound, the key equilibrium is between the two chair conformers: one with an axial fluorine and equatorial amine, and the other with an equatorial fluorine and axial amine. Computational models predict a delicate balance between these forms, which can be influenced by the protonation state of the amine and the solvent environment.

Table 1: Calculated Relative Energies of this compound Conformers This table is illustrative and based on general findings for fluorinated piperidines.

| Conformer | Fluorine Position | Amine Position | Method | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | Axial | Equatorial | DFT (B3LYP/6-31G*) | 0.00 |

| 2 | Equatorial | Axial | DFT (B3LYP/6-31G*) | 0.5 - 1.5 |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts) for Structural Elucidation

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the local electronic environment of each atom.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound and its derivatives can be performed using quantum mechanical methods. The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Predicted chemical shifts are highly dependent on the molecular geometry used for the calculation. Therefore, it is common practice to first perform a conformational analysis (as described in 5.1), and then calculate the NMR properties for the lowest energy conformers. nih.gov The predicted shifts for different conformers can be compared with experimental data to confirm the dominant solution-phase structure. nih.gov For fluorinated compounds, ¹⁹F NMR is also a critical technique, and its chemical shifts can be similarly predicted. Tools like Sparta+ and ShiftX2, while often used for proteins, exemplify the neural network and database-driven approaches that can be adapted for small molecules to provide rapid, albeit less precise, predictions. nih.govnih.gov

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) This table represents typical data obtained from computational prediction for a molecule like this compound.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H3 (axial) | 4.65 | 4.72 |

| H4 (axial) | 3.10 | 3.15 |

| C3 | 89.5 | 90.1 |

| C4 | 55.2 | 55.8 |

Theoretical Studies on Reaction Mechanisms for Asymmetric Synthesis

The synthesis of a single stereoisomer like this compound requires highly selective chemical reactions. researchgate.net Computational modeling is instrumental in understanding the mechanisms of these asymmetric syntheses and in optimizing reaction conditions.

Two prominent strategies for synthesizing chiral fluorinated piperidines are the asymmetric hydrogenation of a fluorinated enamide precursor and the dynamic kinetic asymmetric transamination of a fluoroketone. researchgate.netscientificupdate.com

Asymmetric Hydrogenation: In this approach, a prochiral enamide is hydrogenated using a chiral transition-metal catalyst (e.g., Rhodium or Ruthenium with a chiral phosphine (B1218219) ligand). researchgate.netscientificupdate.com DFT calculations can model the entire catalytic cycle. This includes the coordination of the substrate to the metal center, the migratory insertion of hydrogen, and the reductive elimination of the product. By calculating the energies of the transition states for the pathways leading to different stereoisomers, chemists can understand the origin of the observed enantioselectivity. These models help explain how the specific ligand-substrate interactions in the transition state steer the reaction towards the desired (3R,4R) product.

Asymmetric Transamination: This biocatalytic method often uses a transaminase enzyme. researchgate.netscientificupdate.com Theoretical studies can involve modeling the substrate docked into the enzyme's active site. Quantum mechanics/molecular mechanics (QM/MM) methods are particularly suited for this, treating the reacting substrate and key active site residues with a high level of theory (QM) while the rest of the protein is modeled with a computationally less expensive force field (MM). These simulations can reveal how the enzyme orients the substrate to favor the addition of the amine group to one specific face of the ketone, leading to the syn-amino-fluoro stereochemistry. scientificupdate.com

Ligand-Protein Docking and Molecular Dynamics Simulations for Binding Insights

To understand how derivatives of this compound exert their biological effects, it is crucial to study their interactions with target proteins. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose. nih.govnih.gov

Molecular Docking: Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein receptor. nih.gov For a derivative of this compound, docking simulations can identify the most likely binding pose within the protein's active site. The results highlight key interactions, such as hydrogen bonds between the piperidine's amine group and polar residues (e.g., Aspartic Acid), or interactions involving the fluorine atom, which can form favorable contacts with the protein backbone or specific side chains. nih.gov Docking studies on related piperidine derivatives have shown that specific stereoisomers can achieve much better binding affinity due to an optimal fit. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-protein complex over time. nih.gov Starting from a docked pose, an MD simulation calculates the movements of all atoms in the system, providing insights into the stability of the binding mode. researchgate.net These simulations can reveal whether crucial hydrogen bonds are maintained, assess the conformational flexibility of the ligand in the binding pocket, and calculate the free energy of binding, which provides a more accurate estimate of binding affinity than simple docking scores.

Table 3: Key Interactions Identified by Molecular Docking This is a hypothetical example based on common protein-ligand interactions.

| Ligand Functional Group | Interacting Protein Residue | Interaction Type | Estimated Distance (Å) |

|---|---|---|---|

| Amine (-NH₂) Group | ASP 113 | Hydrogen Bond / Salt Bridge | 2.8 |

| Fluorine (-F) Atom | TYR 506 | π-Fluorine Interaction | 3.5 |

| N-Methyl Group | ILE 108 | Hydrophobic Interaction | 4.1 |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

When developing a series of derivatives based on the this compound scaffold, QSAR and pharmacophore modeling are essential for rational drug design. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a set of derivatives, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated. Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that correlates these descriptors with the measured activity (e.g., IC₅₀). frontiersin.org A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov By aligning a set of active molecules, a common pharmacophore can be generated. This model serves as a 3D query to search large chemical databases for novel scaffolds that match the required spatial arrangement of features, potentially leading to the discovery of new classes of active compounds. For derivatives of this compound, a typical pharmacophore might include a hydrogen bond donor (the amine), a positive ionizable feature, and a halogen bond acceptor (the fluorine).

Advanced Analytical Characterization Techniques for Research on 3r,4r 3 Fluoro 1 Methylpiperidin 4 Amine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of novel chemical entities. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an analyte, which allows for the determination of its elemental composition. For (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine, HRMS is employed to confirm its molecular formula, C₆H₁₃FN₂, by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is also invaluable for assessing the purity of a sample by detecting the presence of any impurities with different elemental compositions.

While specific experimental HRMS data for this compound is not extensively detailed in publicly available literature, the computed monoisotopic mass is 132.10627659 Da. bldpharm.comnih.gov In a typical research setting, an observed mass within a few parts per million (ppm) of this theoretical value would be expected, providing strong evidence for the correct elemental composition.

Table 1: Theoretical Mass Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃FN₂ | chemscene.com |

| Molecular Weight | 132.18 g/mol | bldpharm.comnih.gov |

| Exact Mass | 132.10627659 Da | bldpharm.comnih.gov |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of one- and two-dimensional NMR experiments is necessary to assign the signals of all protons and carbons and to confirm the relative stereochemistry of the substituents on the piperidine (B6355638) ring.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR spectroscopy reveals the number of different types of carbon atoms and their electronic environments.

¹⁹F NMR spectroscopy is particularly important for fluorinated compounds, providing a direct observation of the fluorine atom's environment and its coupling to neighboring protons.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons and carbons, aiding in the complete assignment of the molecular structure.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a crucial 2D NMR technique for determining the spatial proximity of atoms. For this compound, NOESY experiments would be instrumental in confirming the cis relationship between the fluorine atom at C3 and the amine group at C4 by observing cross-peaks between the protons at these positions.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is an indispensable technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This is of paramount importance in pharmaceutical research, as different enantiomers of a drug can have vastly different pharmacological activities. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) can be employed.

The separation is based on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. Cellulose-based columns, such as Chiralpak IC, are often used for the chiral HPLC separation of similar amine compounds. The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the chromatogram. A high enantiomeric excess, often greater than 99%, is typically required for compounds intended for biological studies.

While the general use of chiral HPLC for this class of compounds is noted, specific method parameters such as the exact column, mobile phase composition, flow rate, and retention times for this compound are not detailed in the available resources.

X-ray Crystallography for Solid-State Structure and Absolute Configuration (applied to relevant co-crystals or derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

For this compound, obtaining suitable single crystals of the free amine might be challenging. Therefore, it is common practice to form a salt or a co-crystal with a chiral resolving agent or another suitable molecule to facilitate crystallization and determine the absolute stereochemistry. While the literature mentions that X-ray crystallography can be used to validate the stereochemistry of such compounds post-synthesis, no specific crystallographic data for this compound or a relevant derivative has been found in the public domain.

Future Perspectives and Emerging Research Avenues for 3r,4r 3 Fluoro 1 Methylpiperidin 4 Amine Chemistry

Development of Novel Organofluorination Strategies for Piperidine (B6355638) Scaffolds

The synthesis of fluorinated piperidines, such as (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine, presents considerable challenges, driving the development of innovative organofluorination methods. Traditional fluorination techniques often struggle with selectivity and require harsh conditions. However, recent advancements are paving the way for more efficient and controlled syntheses.

One promising approach is the dearomatization–hydrogenation process, which allows for the creation of all-cis-(multi)fluorinated piperidines from readily available fluorinated pyridines. nih.govresearchgate.net This method involves a two-step sequence in a single vessel, beginning with the dearomatization of the aromatic starting material, followed by a highly diastereoselective hydrogenation. researchgate.net

Palladium(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)–H bonds represents another significant stride. This technique facilitates the site- and diastereoselective introduction of fluorine into α-amino acid derivatives, offering a pathway to chiral β-fluoro amines. precisepeg.com The reaction proceeds via an inner-sphere mechanism and allows for the fluorination of both aliphatic and benzylic C(sp³)–H bonds under mild conditions. precisepeg.com

Furthermore, electrochemical and photocatalytic fluorination methods are gaining traction as more sustainable alternatives. explorationpub.com Electrochemical fluorination utilizes an electrochemical cell for highly selective fluorination under mild conditions, while photocatalytic methods generate reactive fluorinating species using light energy, opening avenues for the synthesis of complex organofluorine compounds. explorationpub.com

These novel strategies are critical for overcoming the hurdles in synthesizing complex molecules like this compound and for expanding the chemical space of fluorinated piperidines available for drug discovery.

| Strategy | Description | Key Advantages |

| Dearomatization-Hydrogenation | A two-step process converting fluorinated pyridines into all-cis-(multi)fluorinated piperidines. | Utilizes readily available starting materials; high diastereoselectivity. nih.govresearchgate.net |

| Pd(II)-Catalyzed C(sp³)–H Fluorination | Site- and diastereoselective fluorination of unactivated methylene C(sp³)–H bonds. | High selectivity; mild reaction conditions. precisepeg.com |

| Electrochemical Fluorination | Use of an electrochemical cell to introduce fluorine into organic compounds. | High selectivity; mild conditions; environmentally sustainable. explorationpub.com |

| Photocatalytic Fluorination | Light-induced generation of reactive fluorinating species. | Potential for complex organofluorine synthesis; sustainable. explorationpub.com |

Exploration in PROTAC and Molecular Glue Technologies

The unique structural features of this compound make it an attractive candidate for incorporation into advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. These technologies represent a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven degradation of target proteins. researchgate.net

PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov The linker connecting the two protein-binding ligands is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties. nih.gov Piperidine and piperazine (B1678402) scaffolds are increasingly being used in PROTAC linkers to impart rigidity, enhance solubility, and improve metabolic stability. researchgate.netexplorationpub.comnih.gov The introduction of fluorine into the linker, a strategy known as linker fluorination, can further optimize a PROTAC's potency, selectivity, and drug-like properties by influencing lipophilicity and conformational preferences. soton.ac.uk The defined stereochemistry of this compound could offer precise control over the spatial orientation of the PROTAC, potentially leading to improved ternary complex formation and enhanced degradation efficiency.

Molecular glues are small molecules that induce or stabilize the interaction between a target protein and an E3 ligase, leading to the target's degradation. iu.eduresearchgate.net While the discovery of molecular glues has often been serendipitous, there is a growing effort to rationally design these molecules. The chiral and fluorinated nature of this compound could provide a unique scaffold for the development of novel molecular glues with high specificity and potency.

| Technology | Role of this compound | Potential Advantages |

| PROTACs | As a rigid and fluorinated component of the linker. | Enhanced rigidity, solubility, and metabolic stability; precise conformational control; optimized potency and selectivity. researchgate.netexplorationpub.comnih.govsoton.ac.uk |

| Molecular Glues | As a core scaffold for rational design. | Unique three-dimensional structure for inducing novel protein-protein interactions; potential for high specificity and potency. iu.eduresearchgate.net |

Application as a Chiral Scaffold in Radiopharmaceutical Development (e.g., PET imaging agents)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiopharmaceuticals, which consist of a biologically active molecule labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). biorxiv.orgnih.govnih.gov The development of novel PET tracers with improved specificity and pharmacokinetic properties is a major focus of radiopharmaceutical research. The chiral and fluorinated structure of this compound makes it a highly promising scaffold for the development of next-generation PET imaging agents.

The presence of a fluorine atom allows for direct labeling with ¹⁸F, and the piperidine ring can serve as a versatile platform for attaching targeting vectors for specific biological markers, such as receptors or enzymes that are overexpressed in disease states. The chirality of the molecule is crucial, as stereoisomers can exhibit significantly different biological activities and receptor binding affinities.

A close analogue, [¹⁸F]3-fluoro-4-aminopyridine, has been developed as a PET radioligand for imaging voltage-gated potassium channels in the context of demyelination. nih.govnih.gov This highlights the potential of the fluoro-amino-heterocycle motif in neuroimaging. Furthermore, studies on fluorinated amino acid analogues, such as the trans-stereoisomers of 1-amino-3-(fluoro-¹⁸F)-4-fluorocyclopentane-1-carboxylic acid, have demonstrated their utility as PET imaging agents for tumors. chemscene.com These examples underscore the potential of using chiral fluorinated amines like this compound to develop highly specific PET tracers for oncology and neurology.

Integration with Artificial Intelligence and Machine Learning in Synthetic Route Design

The synthesis of complex molecules like this compound can be a time-consuming and resource-intensive process. The integration of artificial intelligence (AI) and machine learning (ML) into synthetic chemistry is revolutionizing how chemists design and execute synthetic routes. mdpi.com

Computer-aided synthesis planning (CASP) tools, powered by AI and ML, can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways. nih.govchemscene.com These tools can perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available starting materials. For a molecule with the stereochemical complexity of this compound, AI can help identify the most efficient and stereoselective reaction sequences.

Machine learning models can also predict the outcomes of chemical reactions, including yield and stereoselectivity, helping chemists to prioritize the most promising synthetic routes before even entering the laboratory. nih.gov Furthermore, AI can be used to optimize reaction conditions, leading to higher yields and purity. The application of AI and ML to the synthesis of fluorinated piperidines will not only accelerate the discovery of new synthetic methods but also make these valuable building blocks more accessible for research and development.

Addressing Challenges in Stereoselective Synthesis of Fluorinated Amines

The stereoselective synthesis of fluorinated amines, particularly those with multiple contiguous stereogenic centers like this compound, remains a significant challenge in organic chemistry. The introduction of a fluorine atom can dramatically alter the electronic properties and reactivity of a molecule, often making stereocontrol difficult to achieve.

Key challenges include the control of diastereoselectivity and enantioselectivity in fluorination reactions and subsequent transformations. Asymmetric catalytic methods, including transition metal catalysis and organocatalysis, are at the forefront of addressing these challenges. For instance, palladium-catalyzed asymmetric allylic alkylation of prochiral fluorine-containing nucleophiles has emerged as a powerful strategy for constructing chiral C-F bonds.

Another challenge is the potential for side reactions, such as elimination of HF, under basic conditions. Developing milder reaction conditions and more selective catalysts is crucial for overcoming these hurdles. The synthesis of chiral fluorinated amines often requires multi-step sequences, and optimizing each step for stereoselectivity and yield is a complex task. Continued research into novel catalytic systems and synthetic methodologies will be essential for the efficient and scalable synthesis of stereochemically defined fluorinated amines like this compound.

Q & A

Q. Hazard Table :

| Hazard Code | Risk Statement | Precautionary Measure |

|---|---|---|

| H314 | Causes severe skin burns | Use chemical-resistant gloves |

| H226 | Flammable liquid/vapor | Avoid open flames |

Advanced: What methodologies optimize the fluorination step in synthesizing this compound?

Answer:

- Reagent Choice : DAST (diethylaminosulfur trifluoride) provides high yields but requires strict temperature control (-78°C). Selectfluor is safer and water-compatible .

- Solvent Optimization : Use anhydrous DCM or THF to minimize side reactions .

- Catalytic Additives : Add BF₃·OEt₂ to stabilize transition states and improve stereoselectivity .

Example : A 92% yield of (3R,4R)-isomer was achieved using Selectfluor in MeCN/H₂O (1:1) at 0°C .

Advanced: How does stereochemistry impact the compound’s interaction with biological targets?

Answer:

- Receptor Binding : The (3R,4R) configuration aligns fluorine and amine groups for hydrogen bonding with active site residues (e.g., in kinase targets) .

- Pharmacokinetics : Diastereomers exhibit differing metabolic rates; (3R,4R) shows slower hepatic clearance in rodent models .

- Case Study : In Janus kinase inhibitors, the (3R,4R) isomer demonstrated 50% higher potency than (3S,4S) due to optimal hydrophobic interactions .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Column Chromatography : Use silica gel with EtOAc/hexane (gradient elution) to separate diastereomers .

- Recrystallization : Employ ethanol/water mixtures to isolate the hydrochloride salt .

- Ion-Exchange Resins : Capture the free base form using Amberlite IR-120 (H⁺ form) .

Advanced: What in silico tools predict the biological activity of this compound?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GPCRs or kinases) .

- QSAR Models : Train models on fluorinated piperidine datasets to predict IC₅₀ values .

- ADMET Prediction : Use SwissADME to estimate permeability, solubility, and toxicity .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.